Aluminum nitride oxide silicide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum nitride oxide silicide is a compound that combines the properties of aluminum nitride, aluminum oxide, and silicon. This compound is known for its unique combination of thermal, electrical, and mechanical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reduction of Aluminum Oxide: One common method involves the reduction of aluminum oxide in the presence of nitrogen or nitrogen-containing substances.

Gas Phase Reactions: Another method involves the reaction of low-volatility inorganic aluminum compounds with nitrogen or nitrogen-containing compounds in the gas phase.

Ion-Assisted Deposition: Aluminum nitride thin films can be prepared by ion-assisted deposition, where aluminum is evaporated onto a substrate while being bombarded with nitrogen ions.

Industrial Production Methods

The most widely used industrial method for producing aluminum nitride involves the reaction of aluminum oxide with carbon and nitrogen at high temperatures. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Aluminum nitride oxide silicide can undergo oxidation at high temperatures, forming an oxide layer.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of strong reducing agents.

Substitution: Substitution reactions can occur when the compound interacts with other elements or compounds, leading to the replacement of one or more of its constituent elements.

Common Reagents and Conditions

Oxidation: Requires high temperatures (above 1200°C) and an oxygen-rich environment.

Reduction: Typically involves the use of strong reducing agents such as hydrogen or carbon monoxide.

Substitution: Can occur under various conditions, depending on the specific reagents and desired products.

Major Products

Oxidation: Forms aluminum oxide and silicon dioxide.

Reduction: Produces elemental aluminum and silicon.

Substitution: Results in various substituted compounds, depending on the reagents used.

Scientific Research Applications

Aluminum nitride oxide silicide has a wide range of applications in scientific research:

Photovoltaics: Employed in the manufacturing of high-efficiency solar cells, where it serves as a dielectric layer to reduce carrier recombination.

Optoelectronics: Utilized in the development of deep ultraviolet light-emitting diodes and other optoelectronic devices.

Nanotechnology: Applied in the synthesis of one-dimensional nanostructures for use in nanoscale devices and sensors.

Mechanism of Action

The mechanism by which aluminum nitride oxide silicide exerts its effects is primarily related to its unique combination of thermal, electrical, and mechanical properties. The compound’s high thermal conductivity allows it to efficiently dissipate heat, making it ideal for use in high-power electronic devices. Its electrical insulation properties prevent unwanted electrical conduction, ensuring the stability and performance of electronic components .

Comparison with Similar Compounds

Similar Compounds

Silicon Nitride: Shares similar thermal and mechanical properties but lacks the electrical insulation properties of aluminum nitride oxide silicide.

Aluminum Oxide: Known for its excellent thermal stability and hardness but does not possess the same level of electrical insulation as this compound.

Titanium Silicide: Used in semiconductor applications for its low resistivity but does not offer the same thermal conductivity as this compound.

Uniqueness

This compound stands out due to its unique combination of high thermal conductivity, electrical insulation, and mechanical strength. This makes it particularly valuable in applications where these properties are critical, such as in high-power electronics and advanced optoelectronic devices .

Properties

CAS No. |

51184-13-5 |

|---|---|

Molecular Formula |

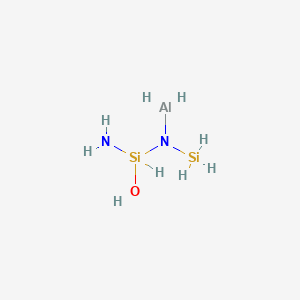

AlH9N2OSi2 |

Molecular Weight |

136.24 g/mol |

InChI |

InChI=1S/Al.H7N2OSi2.2H/c;1-5(3)2-4;;/h;3,5H,1H2,4H3;;/q+1;-1;; |

InChI Key |

WHAMTSBOWLUNRU-UHFFFAOYSA-N |

Canonical SMILES |

N[SiH](N([AlH2])[SiH3])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)